molecular formula C9H14O B1347043 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde CAS No. 68039-49-6

2,4-Dimethylcyclohex-3-ene-1-carbaldehyde

Cat. No. B1347043
CAS RN: 68039-49-6
M. Wt: 138.21 g/mol
InChI Key: MZZRKEIUNOYYDF-UHFFFAOYSA-N
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Scientific Research Applications

  • Cosmetics and Personal Care Products

  • Chemical Analysis

    • Application : It’s used in the comprehensive two-dimensional gas chromatography/mass spectrometric analysis of pepper volatiles .
    • Results or Outcomes : The outcomes of such analyses would be highly specific to the individual study and are not provided in the source .
  • Fragrance Creation

    • Application : It’s used in fragrance creation .
    • Method of Application : Fragrance creators make this ingredient in a lab using various methods .
    • Results or Outcomes : This ingredient smells rich and creamy on the top end, with a fresh and green base .
  • Environmental Hazard Assessment

    • Application : This compound is assessed for its environmental hazards .
    • Method of Application : The assessment is typically done using various laboratory tests and computational models .
    • Results or Outcomes : The specific outcomes would depend on the results of the tests and models .
  • Skin Care Products

    • Application : It’s used in skin care products .
    • Method of Application : It’s typically used as a fragrance ingredient in these products .
    • Results or Outcomes : The use of this compound in skin care products has raised some concerns about allergies and immunotoxicity, endocrine disruption, and irritation (skin, eyes, or lungs) .

Safety And Hazards

This compound is classified as causing skin irritation and may cause an allergic skin reaction4. It is also toxic to aquatic life with long-lasting effects4. Therefore, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended4.


Future Directions

The future directions of 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde are not explicitly mentioned in the search results. However, given its use in fragrances, future research could potentially explore its applications in new fragrance formulations or its synthesis from renewable materials5.


Please note that this information is based on the most recent data available and may be subject to change as new research and studies are conducted.


properties

IUPAC Name

2,4-dimethylcyclohex-3-ene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-7-3-4-9(6-10)8(2)5-7/h5-6,8-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZRKEIUNOYYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(CCC1C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044574
Record name 2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid, Other Solid; Liquid
Record name 3-Cyclohexene-1-carboxaldehyde, 2,4-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2,4-Dimethylcyclohex-3-ene-1-carbaldehyde

CAS RN

68039-49-6, 68737-61-1
Record name Triplal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68039-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclohexenene-1-carboxaldehyde, 2,4-dimethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068039496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclohexene-1-carboxaldehyde, 2,4(or 3,5)-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068737611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclohexene-1-carboxaldehyde, 2,4-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Cyclohexene-1-carboxaldehyde, 2,4(or 3,5)-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethylcyclohex-3-ene-1-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.040
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/452GFV2AFS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of isopropyl magnesium chloride in ether is prepared by dropwise adding a solution of 164 grams (2.1 moles) of 2-chloropropane in 200 ml of ether to a stirred slurry of 50 grams (2.1 moles) of magnesium in 500 ml of ether at reflux under nitrogen. The resulting solution is stirred at reflux for 30 minutes. A solution of 164 grams (2 moles) of 2,4-dimethyl-3-cyclohexene-carboxaldehyde in 200 ml of ether is added over a 45-minute period to the reaction mixture at reflux under nitrogen. The resulting slurry is heated at reflux for 30 minutes and then cooled to 0° C. 400 ml of 18% aqueous hydrochloric acid is slowly added with cooling and stirring. Two clear layers are formed. The aqueous layer is discarded and the organic layer is washed twice with H2O, neutralizing the second wash with aqueous caustic soda. The ether is removed by distillation at atmospheric pressure. Fractional distillation of the remaining oil (375 grams) through a 11/2"×12" Goodloe packed column affords 121 grams of recovered 2,4-dimethyl-3-cyclo-hexenecarboxaldehyde; 54 grams of 1,5-dimethyl-3-isopropyl-2-oxabicyclo[2.2.2]octane; and 173 grams of 2,4-dimethyl-alpha-isopropyl-3-cyclohexene-1-methanol (b.p. 91° C., 2.1 mm Hg pressure).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
164 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
164 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 3-necked round bottom flask (250 ml capacity) was fitted with a mechanical stirrer, thermometer and Dean and Stark apparatus, the latter was equipped with a double surface water condenser. Privetal (0.1 mole, 14.6 g) and 2-methyl-2-sec.butylpropane-1,3 diol (0.1 mole 14.6 g) were charged into the flask together with cyclohexane (50 ml) as solvent and a catalytic amount of p-toluenesulphonic acid (0.35 g). Privetal was a mixture of 2,4-dimethyl-and 3,5-dimethyl-cyclohex-3-ene-1-carboxaldehyde obtained from PPF International, Ashford, England; now obtained under the trade name Ligustral from Quest International, Ashford, Kent the successor company to PPF International. (The 1,3-diol was obtained from Hoechst GmbH of West Germany.)
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dimethylcyclohex-3-ene-1-carbaldehyde
Reactant of Route 2
2,4-Dimethylcyclohex-3-ene-1-carbaldehyde
Reactant of Route 3
2,4-Dimethylcyclohex-3-ene-1-carbaldehyde
Reactant of Route 4
2,4-Dimethylcyclohex-3-ene-1-carbaldehyde
Reactant of Route 5
2,4-Dimethylcyclohex-3-ene-1-carbaldehyde
Reactant of Route 6
2,4-Dimethylcyclohex-3-ene-1-carbaldehyde

Citations

For This Compound
6
Citations
P Kraft, V Di Cristofaro, S Jordi - Chemistry & Biodiversity, 2014 - Wiley Online Library
This review, including some new experimental results, is the summary of a talk at the ‘flavors & fragrances 2013’ conference in Leipzig, organized jointly by the GDCh, the Liebig‐…
Number of citations: 12 onlinelibrary.wiley.com
M Kleoff, P Kiler, P Heretsch - Beilstein Journal of Organic …, 2022 - beilstein-journals.org
Continuous flow technology is a key technology for sustainable manufacturing with numerous applications for the synthesis of fine chemicals. In recent years, the preparation of …
Number of citations: 2 www.beilstein-journals.org
B Buchs, G Godin, A Trachsel, JY de Saint Laumer… - 2011 - Wiley Online Library
Dynamic mixtures generated by reversible aminal formation efficiently prolong the duration of evaporation of bioactive volatile aldehydes. Secondary diamines used for the generation …
M Stasse, E Laurichesse, T Ribaut, O Anthony… - Colloids and Surfaces A …, 2020 - Elsevier
We report the formulation of a concentrated double oil-in-water-in-oil (O/W/O) emulsion for fragrance encapsulation. As their water-in-oil-in-water homologous, these O/W/O emulsions, …
Number of citations: 21 www.sciencedirect.com
SD Smith, OH Fairfield - researchgate.net
(57) AISTRACT The present application relates to encapsulates, compositions, products comprising such encapsulates, and processes for making and using such encapsulates. Such …
Number of citations: 2 www.researchgate.net
P Code - Health, 2015 - dacsrl.net
P102 Keep out of reach of children P210 Keep away from heat/sparks/open flames/hot surfaces. No smoking. P264 Wash hands and face thoroughly after handling P273 Avoid release …
Number of citations: 962 www.dacsrl.net

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